molecular formula C17H19ClN2O3S B4233797 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide

Cat. No. B4233797
M. Wt: 366.9 g/mol
InChI Key: ZQRXNCREUPSNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide, also known as CSPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides, which are known to have various biological activities. CSPB has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.

Mechanism of Action

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors throughout the body. The exact mechanism by which 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide exerts its effects on the endocannabinoid system is still being investigated, but it is thought to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects:
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its effects on the endocannabinoid system, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide has been found to inhibit other enzymes such as fatty acid synthase and acetylcholinesterase. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of FAAH, making it a valuable tool for investigating the endocannabinoid system. It has also been shown to have a range of other biological activities, making it a versatile compound for studying various physiological processes. However, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide also has some limitations. It is a relatively complex molecule that can be difficult to synthesize, and its effects on the endocannabinoid system can be complex and difficult to interpret.

Future Directions

There are several future directions for research on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide. One area of interest is its potential as a therapeutic agent for various diseases. For example, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective inhibitors of FAAH, which could lead to the development of new drugs for the treatment of various conditions. Overall, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide is a valuable tool for scientific research, and its potential applications in various fields make it an exciting area for future investigation.

Scientific Research Applications

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide has been used in various scientific studies to investigate its potential as a pharmacological tool. One of the main applications of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide is in the study of the endocannabinoid system. This system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood modulation. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide has been shown to act as a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide can increase the levels of endocannabinoids in the body, leading to a range of effects that are of interest to researchers.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-3-12-19-17(21)13-4-8-15(9-5-13)20(2)24(22,23)16-10-6-14(18)7-11-16/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRXNCREUPSNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-propylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.